2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. Its structure includes a 4-chlorophenyl group attached to the imidazole nitrogen, a thioether linkage, and an N-(4-methoxyphenyl)acetamide moiety. This compound belongs to a class of molecules designed for diverse biological activities, leveraging the imidazole scaffold’s versatility in medicinal and agrochemical applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-8-4-14(5-9-16)21-17(23)12-25-18-20-10-11-22(18)15-6-2-13(19)3-7-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJJLWQATVSTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole derivative.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the nitro group (if present in derivatives), leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thioether linkage in this compound may enhance its interaction with microbial enzymes, leading to increased efficacy in inhibiting bacterial growth .
Anticancer Properties
Imidazole derivatives are often explored for their anticancer potential. Studies have demonstrated that compounds containing imidazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been shown to exert antiproliferative effects on breast cancer cell lines (MDA-MB-231), suggesting that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide may also possess similar properties .
Anticonvulsant Activity
There is a growing body of evidence supporting the anticonvulsant activity of thiazole-containing compounds. Research has indicated that certain thiazole derivatives can effectively reduce seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific ion channels .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
In vitro studies on imidazole derivatives revealed that certain compounds led to significant inhibition of cell growth in the MDA-MB-231 breast cancer cell line. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the incorporation of methoxy groups could be beneficial .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Antiproliferative Activity : Imidazole-thioacetamide derivatives with 4,5-dimethyl and p-tolyl/nitrophenyl substituents (e.g., IC₅₀ = 15.67 µg/mL against C6 glioma cells) outperform the target compound in cytotoxicity, suggesting that electron-withdrawing groups enhance activity .
- Insecticidal Potency: Pyridine-based analogues (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit higher efficacy than the target compound, likely due to enhanced π-π stacking with insect receptors .
- Antimicrobial Action : Replacement of the imidazole core with benzimidazole-thiadiazole hybrids (e.g., compound 4d ) improves antifungal activity, attributed to increased lipophilicity and hydrogen-bonding capacity .
- Synthetic Flexibility: The target compound’s thioether and acetamide groups allow modular synthesis, as seen in analogues like 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide, which uses similar coupling strategies .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Activity Metrics of Selected Analogues
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and distinct aromatic groups. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contains a 4-chlorophenyl substituent |
| Thioether Linkage | Connects the imidazole to the acetamide moiety |
| Acetamide Moiety | Substituted with a 4-methoxyphenyl group |
This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Biological Activity Overview
Research indicates that compounds containing imidazole and thioether functionalities exhibit significant biological activities, including:
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thioether functionalities may facilitate binding through hydrophobic interactions, potentially altering enzyme activity and triggering biochemical pathways associated with cell proliferation and inflammation.
Case Studies
- Anticancer Activity : A study on structurally similar imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with imidazole rings were shown to induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy : In vitro studies indicated that thioether-containing compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
- Inflammatory Response Modulation : Research has suggested that imidazole derivatives can modulate nitric oxide production in macrophages, indicating potential anti-inflammatory effects. This modulation is crucial in conditions like leishmaniasis, where inflammatory responses play a significant role in disease pathology .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-1H-imidazol-2-thiol | Imidazole ring with thiol group | Antimicrobial |
| N-(3-trifluoromethylphenyl)-2-thiazoleacetamide | Thiazole instead of imidazole | Anticancer |
| 2-(4-fluorophenyl)-1H-imidazol-2-thiol | Fluorophenyl substituent | Antiviral |
These comparisons highlight the unique properties of this compound and its potential advantages over other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
